1-[4-(Trifluoromethyl)phenyl]-2-hexanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15F3O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]hexan-2-one |
InChI |
InChI=1S/C13H15F3O/c1-2-3-4-12(17)9-10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3 |
InChI Key |
LCKMTIUMEWLGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Trifluoromethyl Phenyl 2 Hexanone and Analogues
Strategies for Carbon-Carbon Bond Formation Leading to the Ketone Scaffold
The construction of the aryl ketone scaffold is the critical step in the synthesis of 1-[4-(trifluoromethyl)phenyl]-2-hexanone. Various methodologies can be employed, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions. These strategies primarily involve the formation of a carbon-carbon bond between the aromatic ring and the acyl group or its synthetic equivalent.
Friedel-Crafts Acylation Approaches for (Trifluoromethyl)phenyl Ketones
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones through electrophilic aromatic substitution. youtube.comlibretexts.org It typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. libretexts.orgbeilstein-journals.org
The direct synthesis of this compound can be envisioned via the Friedel-Crafts acylation of (trifluoromethyl)benzene. In this approach, (trifluoromethyl)benzene is treated with hexanoyl chloride and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). libretexts.org The reaction proceeds through the in-situ formation of a highly electrophilic hexanoyl cation (or its complex with the Lewis acid), which then attacks the aromatic ring. youtube.comlibretexts.org
The trifluoromethyl (-CF₃) group is a strongly deactivating and meta-directing substituent due to its powerful electron-withdrawing inductive effect. Consequently, the Friedel-Crafts acylation of (trifluoromethyl)benzene is more challenging than that of benzene (B151609) itself and requires harsh reaction conditions. The primary product expected would be 1-[3-(trifluoromethyl)phenyl]-2-hexanone. The synthesis of the desired 4-substituted isomer as the major product via this method is generally not feasible unless starting with a pre-functionalized benzene ring where other directing groups guide the substitution pattern. However, for aromatic systems where para-substitution is favored by other substituents, this method can be effective. beilstein-journals.org For instance, if a para-directing group were present and later removed or transformed, this route could be viable. Zinc chloride is a milder Lewis acid catalyst that can be used in some Friedel-Crafts preparations, particularly with more reactive aromatic systems. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Considerations |
| (Trifluoromethyl)benzene | Hexanoyl Chloride | AlCl₃ | 1-[3-(Trifluoromethyl)phenyl]-2-hexanone | -CF₃ group is deactivating and meta-directing. |
| (Trifluoromethyl)benzene | Hexanoic Anhydride | AlCl₃ / FeCl₃ | 1-[3-(Trifluoromethyl)phenyl]-2-hexanone | Anhydrides are alternative acylating agents. beilstein-journals.org |
Intramolecular Friedel-Crafts acylation is a powerful variant of the reaction used to construct cyclic ketones, which are structural analogues of the target compound. masterorganicchemistry.comyoutube.com This reaction involves the cyclization of a molecule containing both an aromatic ring and an acyl group precursor, typically a carboxylic acid or acyl chloride, linked by a flexible chain. masterorganicchemistry.com The reaction is particularly efficient for forming five- and six-membered rings. masterorganicchemistry.com
For example, 5-[4-(trifluoromethyl)phenyl]pentanoic acid could be converted to its acid chloride using thionyl chloride. Subsequent treatment with a Lewis acid like AlCl₃ would promote an intramolecular cyclization to yield 7-(trifluoromethyl)-1-tetralone, a cyclic analogue. masterorganicchemistry.com Similarly, 4-[4-(trifluoromethyl)phenyl]butanoic acid could be cyclized to form 6-(trifluoromethyl)-1-indanone. These reactions are often facilitated by strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH), which can act as both the catalyst and solvent. masterorganicchemistry.comorganic-chemistry.orgmdpi.com
| Precursor | Catalyst | Product (Analogue) | Ring Size |
| 5-[4-(Trifluoromethyl)phenyl]pentanoyl chloride | AlCl₃ | 7-(Trifluoromethyl)-1-tetralone | 6-membered |
| 4-[4-(Trifluoromethyl)phenyl]butanoyl chloride | AlCl₃ / PPA | 6-(Trifluoromethyl)-1-indanone | 5-membered |
Organometallic Cross-Coupling Strategies for Ketone Synthesis
Modern synthetic chemistry offers a variety of organometallic cross-coupling reactions for the synthesis of ketones, which often provide greater functional group tolerance and regioselectivity compared to classical methods. Palladium-catalyzed coupling reactions are particularly prominent in this context. researchgate.net
A plausible route to this compound involves the reaction of an organometallic derivative of (trifluoromethyl)benzene with a hexanoyl derivative. For instance, a Negishi coupling could be employed, reacting hexanoyl chloride with a 4-(trifluoromethyl)phenylzinc halide. Alternatively, a Suzuki-Miyaura acylation could be performed by coupling 4-(trifluoromethyl)phenylboronic acid with hexanoyl chloride. These reactions are catalyzed by a palladium complex, often requiring a phosphine (B1218219) ligand. This approach ensures that the acyl group is installed specifically at the 4-position of the trifluoromethylphenyl ring.
| Coupling Type | Aryl Partner | Acyl Partner | Catalyst System |
| Suzuki-Miyaura | 4-(Trifluoromethyl)phenylboronic acid | Hexanoyl Chloride | Pd(PPh₃)₄ or similar Pd(0) complex |
| Negishi | 4-(Trifluoromethyl)phenylzinc chloride | Hexanoyl Chloride | Pd(dba)₂ / P(o-tol)₃ or similar Pd(0) complex |
| Stille | 4-(Trifluoromethyl)phenyltributylstannane | Hexanoyl Chloride | PdCl₂(PPh₃)₂ or similar Pd(0/II) complex |
Nucleophilic Acylation and Related Reactions
Nucleophilic acylation methods involve the attack of a nucleophilic organometallic reagent on an electrophilic acyl carbon. These methods are highly versatile for ketone synthesis.
A significant challenge in reacting organometallic reagents (like Grignard or organolithium reagents) with common carboxylic acid derivatives such as acyl chlorides or esters is over-addition. organic-chemistry.org The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct. organic-chemistry.orgwenxuecity.com
The Weinreb-Nahm ketone synthesis elegantly circumvents this problem. wenxuecity.comwikipedia.org This method involves the conversion of a carboxylic acid, in this case, hexanoic acid, into an N-methoxy-N-methylamide, commonly known as a Weinreb amide. wikipedia.org This can be achieved by first converting the carboxylic acid to its acid chloride and then reacting it with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org
The resulting N-methoxy-N-methylhexanamide is then treated with a nucleophilic organometallic reagent, such as 4-(trifluoromethyl)phenylmagnesium bromide (a Grignard reagent) or 4-(trifluoromethyl)phenyllithium. wenxuecity.comwikipedia.org The Grignard reagent can be prepared from 4-bromobenzotrifluoride (B150022) and magnesium metal in an ether solvent. libretexts.org The nucleophile adds to the amide carbonyl to form a stable, five-membered chelated tetrahedral intermediate. organic-chemistry.orgwenxuecity.com This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. wenxuecity.com This stability prevents the undesired second addition of the organometallic reagent. Upon workup, the chelate is hydrolyzed to afford the desired ketone, this compound, in high yield. organic-chemistry.org The Weinreb ketone synthesis is known to tolerate a wide variety of functional groups in the molecule. wenxuecity.comwikipedia.org
Another related strategy is the reaction of organometallic reagents with nitriles. masterorganicchemistry.comleah4sci.com For example, 4-(trifluoromethyl)phenylmagnesium bromide can add to hexanenitrile. The initial product is a magnesium salt of an imine, which upon acidic hydrolysis, yields the corresponding ketone. masterorganicchemistry.com
| Method | Carboxylic Acid Derivative | Organometallic Reagent | Key Feature |
| Weinreb-Nahm Synthesis | N-methoxy-N-methylhexanamide | 4-(Trifluoromethyl)phenylmagnesium bromide | Stable chelated intermediate prevents over-addition. organic-chemistry.orgwenxuecity.com |
| Nitrile Addition | Hexanenitrile | 4-(Trifluoromethyl)phenyllithium | Forms an imine intermediate that is hydrolyzed to the ketone. masterorganicchemistry.com |
| Ester Trifluoromethylation | Methyl hexanoate | HCF₃ / KHMDS | Direct trifluoromethylation of an ester to a trifluoromethyl ketone. nih.govbeilstein-journals.org |
Trifluoromethylation Strategies for Introducing the C(sp²)-CF₃ Moiety
The critical step in synthesizing compounds like this compound is the introduction of the trifluoromethyl group onto the aromatic ring. This can be achieved through various strategies, broadly categorized as nucleophilic or electrophilic trifluoromethylation.
Fluoroform (HCF₃), an industrial byproduct and potent greenhouse gas, is an economically attractive source for the trifluoromethyl group. nih.govexlibrisgroup.combrynmawr.edu However, its direct use is challenging due to its gaseous nature and the instability of the trifluoromethyl anion (CF₃⁻) it generates, which can rapidly decompose. researchgate.net Methodologies have been developed to "tame" fluoroform for effective nucleophilic trifluoromethylation.
One direct approach involves the deprotonation of fluoroform with a strong base in a suitable solvent system to generate a reactive trifluoromethyl anion equivalent. For instance, the combination of fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) has been shown to be effective for converting various methyl esters into the corresponding trifluoromethyl ketones, with yields as high as 92%. nih.gov The glyme solvent is believed to encapsulate the potassium cation, stabilizing the CF₃⁻ anion and facilitating its reaction with the ester. nih.gov
A more common and highly effective strategy involves converting fluoroform into a more stable and reactive trifluoromethylating reagent, such as a copper(I) trifluoromethyl (CuCF₃) complex. researchgate.netacs.org This can be achieved by the direct cupration of fluoroform. For example, treating a copper(I) halide with a potassium alkoxide in a solvent like DMF or NMP generates an alkoxycuprate that readily reacts with fluoroform gas at room temperature and atmospheric pressure to yield a solution of the CuCF₃ reagent. acs.org This fluoroform-derived CuCF₃ exhibits remarkable reactivity for trifluoromethylating aryl and heteroaryl halides, often without the need for additional ligands. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org A wide range of iodoarenes can be converted to the corresponding benzotrifluorides in nearly quantitative yields at mild temperatures (23–50 °C). nih.govorganic-chemistry.orgacs.org This method shows exceptional chemoselectivity, avoiding common side products. nih.govacs.org
| Substrate Type | Reagents | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Iodides | Fluoroform-derived CuCF₃ | DMF, 23-50 °C | Ar-CF₃ | Up to 99% | organic-chemistry.org |
| Aryl/Heteroaryl Bromides | Fluoroform-derived CuCF₃ | DMF, 50-110 °C | Ar-CF₃ | Moderate to High | acs.org |
| Aromatic Methyl Esters | HCF₃, KHMDS, triglyme | -40 °C | Ar-COCF₃ | Up to 92% | nih.gov |
Electrophilic trifluoromethylation involves reagents that act as a source of a "CF₃⁺" equivalent. conicet.gov.ar While direct electrophilic trifluoromethylation of an unactivated aromatic ring is difficult, this approach is highly effective for synthesizing α-trifluoromethyl ketones from ketone precursors. acs.org The synthesis of α-CF₃ ketones using electrophilic agents is generally more challenging than that of related β-ketoesters. acs.org
The common strategy involves the reaction of a ketone enolate, or a more stable equivalent like a silyl (B83357) enol ether, with an electrophilic trifluoromethylating agent. acs.orgnih.gov Prominent among these agents are the hypervalent iodine compounds developed by Togni and the chalcogenium salts developed by Umemoto. conicet.gov.arnih.gov
An efficient method for the synthesis of α-CF₃ ketones involves the copper-catalyzed trifluoromethylation of silyl enol ethers. acs.org In this process, an electrophilic trifluoromethylating agent, such as Togni's reagent II, reacts in the presence of a copper catalyst (e.g., CuSCN) to generate a trifluoromethyl radical, which then couples with the silyl enol ether. acs.org This method tolerates a good range of functional groups and can be used to create quaternary carbon centers bearing a trifluoromethyl group. acs.org The trifluoromethylation of difluoro enol silyl ethers using Togni's reagent has also been demonstrated, providing a route to perfluoroethyl ketones. nih.gov
| Substrate | CF₃ Source | Catalyst/Mediator | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silyl enol ether of acetophenone | Togni's Reagent II | CuSCN | α-Trifluoroacetophenone | 75% | acs.org |
| β-Ketoester (indanone derivative) | Togni's Reagent | Phase-transfer catalyst | α-Trifluoromethyl-β-ketoester | 42-67% | nih.gov |
| Difluoro enol silyl ether | Togni's Reagent | FeCl₂ | Perfluoroethyl ketone | 62% | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This includes maximizing atom economy, using safer solvents, and improving energy efficiency.
Eliminating volatile organic solvents, which are often toxic and difficult to recycle, is a primary goal of green chemistry. Solvent-free reactions can reduce waste and simplify product purification. Efficient fluorination of compounds like 1,3-dicarbonyls and enol acetates has been achieved under solvent-free conditions using electrophilic fluorinating reagents such as Selectfluor® F-TEDA-BF₄. researchgate.net
Furthermore, mechanochemistry, such as ball milling, and reactive extrusion offer powerful solvent-free alternatives. For example, synthetic protocols for fluorinated building blocks, initially developed under batch milling conditions, have been successfully translated to continuous reactive extrusion. frontiersin.org This technique uses a co-rotating twin-screw extruder to mix and react solid starting materials, achieving high yields and significant throughput (e.g., 3.94 kg h⁻¹ for difluorinated products) without any solvent. frontiersin.org
Atom Economy is a concept developed by Barry Trost that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comskpharmteco.comrsc.org It provides a clear metric for waste generation at the atomic level. rsc.org
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" than those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. primescholars.comrsc.org In the context of synthesizing this compound, a Friedel-Crafts acylation to attach the hexanoyl chain to a trifluoromethylbenzene precursor would have a higher atom economy than a Wittig reaction used to construct an alkene that is later converted to the ketone, as the Wittig reaction generates a phosphine oxide byproduct. rsc.org
Process Intensification (PI) involves developing innovative equipment and techniques to create dramatically smaller, safer, cheaper, and more energy-efficient chemical processes. researchgate.netmdpi.com Instead of large batch reactors, PI often employs technologies like continuous flow reactors, microreactors, and alternative energy sources (microwaves, ultrasound). frontiersin.orgmdpi.com These technologies offer superior heat and mass transfer, allowing reactions to proceed faster and with better selectivity. researchgate.net As mentioned, reactive extrusion is a prime example of PI, enabling solvent-free, continuous production of fluorinated building blocks with high throughput, thereby merging the principles of solvent elimination and process intensification. frontiersin.org
Photochemical Synthesis Approaches to Fluorinated Ketones
Photochemistry utilizes light to activate molecules and drive chemical reactions. scribd.comlibretexts.org These methods can often proceed under mild conditions without the need for thermal energy or aggressive reagents.
One direct approach is the catalyst-free photochemical fluorination of aryl alkyl ketones. It has been demonstrated that a range of aryl alkyl ketones can be efficiently fluorinated at the benzylic position under UV-A irradiation using Selectfluor® as the fluorine source, without any added catalyst. chemrxiv.org The reaction is believed to proceed via a hydrogen atom transfer (HAT) process, and its selectivity can be controlled by the amount of fluorinating reagent used. chemrxiv.org
Another innovative photochemical strategy involves the generation of reactive intermediates that can be trapped by fluorinated ketones. Visible-light irradiation of acylsilanes can generate singlet nucleophilic carbenes. organic-chemistry.orgunimelb.edu.auresearchgate.net These carbenes can be trapped by electrophilic ketones, such as 2,2,2-trifluoroacetophenone (B138007) derivatives, in a 1,2-carbonyl addition to form fluorinated tertiary alcohol derivatives. organic-chemistry.orgresearchgate.netacs.org This process is highly efficient and scalable, proceeding without any external catalysts or additives, driven solely by light. unimelb.edu.auresearchgate.net While this specific reaction yields an alcohol, it highlights the potential of using photochemical methods to construct complex molecules from fluorinated ketone building blocks.
| Reaction Type | Substrate | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| C-H Fluorination | Aryl alkyl ketones | Selectfluor®, UV-A light | Catalyst-free benzylic fluorination | chemrxiv.org |
| Carbene Trapping | Acylsilane + Fluorinated Ketone | Visible light (e.g., blue LEDs) | Forms fluorinated tertiary alcohols | organic-chemistry.orgresearchgate.net |
Visible-Light Photoredox Catalysis in Ketone Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, prized for its mild reaction conditions and high functional group tolerance. acs.org This strategy is particularly effective for constructing aromatic ketones and introducing fluorine-containing groups. acs.orgnih.gov
One prominent method involves the C-H oxygenation of aryl alkanes to form aromatic ketones. nih.gov In a typical metal-free process, an organic dye photocatalyst, such as Eosin Y, is excited by visible light. nih.gov The excited catalyst then interacts with oxygen (often from air) and the aryl alkane substrate through an electron transfer pathway, leading to the formation of a radical cation intermediate. nih.gov Subsequent reaction with a superoxide (B77818) radical anion and dehydration yields the desired aromatic ketone. nih.gov This approach is notable for its use of air as a green oxidant at room temperature. nih.gov
Another key application of photoredox catalysis is the trifluoromethylation of arenes. acs.orgnih.gov In these reactions, a photocatalyst, which can be a transition metal complex like Ru(bpy)₃²⁺ or an organic dye, is irradiated with visible light to reach an excited state. acs.org This excited catalyst can then interact with a trifluoromethyl source, such as CF₃SO₂Cl or CF₃SO₂Na, to generate a trifluoromethyl radical (•CF₃). acs.org This radical subsequently adds to an aromatic ring, which can be a precursor to the final ketone, to form the trifluoromethylated arene. acs.org Flow photochemistry has also been successfully applied to the keto-difluoromethylation of aromatic alkenes, demonstrating the scalability and efficiency of these light-driven methods for producing fluorinated ketones. beilstein-journals.org
| Catalytic System | Reaction Type | Key Features | Source(s) |
| Eosin Y / Air | C-H Oxygenation | Metal-free, uses air as oxidant, room temperature. | nih.gov |
| Ru(bpy)₃²⁺ / CF₃ Source | Arene Trifluoromethylation | Mild conditions, high functional group compatibility. | acs.org |
| fac-[Ir(ppy)₃] / DMSO | Keto-difluoromethylation | Applicable in flow chemistry for scalability. | beilstein-journals.org |
| AQN / CF₃SO₂Na | Heteroarene Trifluoromethylation | Organocatalytic, driven by visible light. | acs.org |
Singlet Nucleophilic Carbene Trapping with Fluorinated Ketones
Advanced methodologies also explore the reactivity of fluorinated ketones themselves. A notable example is the use of fluorinated ketones, such as analogues of this compound, as efficient trapping agents for singlet nucleophilic carbenes (SNCs). rsc.orgacs.org This photochemical process provides a direct route to valuable fluorinated tertiary alcohol derivatives without the need for exogenous catalysts or additives. rsc.org
The reaction is driven solely by visible light. An SNC intermediate is generated photochemically and subsequently trapped by a fluorinated ketone via a 1,2-carbonyl addition. rsc.orgacs.org This reaction is remarkable as it represents a rare case of nucleophilic carbenes reacting with ketones, a process enabled by the enhanced electrophilicity of the fluorinated ketone's carbonyl carbon. rsc.org The process is user-friendly, scalable, and efficient, with optimal conditions often involving n-hexane as a solvent. rsc.org The utility of this method has been further enhanced through flow photochemistry, which significantly reduces reaction times. rsc.org
| Carbene Precursor | Fluorinated Ketone | Product Type | Key Features | Source(s) |
| Diazirine | Ar-CO-CF₃ | Benzoin-type tertiary alcohol | Catalyst- and additive-free, driven by visible light. | rsc.org |
| Diazirine | Alkyl-CO-CF₃ | Fluorinated tertiary alcohol | High-yield, scalable using flow photochemistry. | rsc.org |
Asymmetric Synthesis and Stereoselective Approaches to Fluorinated Ketone Derivatives
The creation of chiral centers is paramount in medicinal chemistry. Asymmetric and stereoselective methods provide access to enantioenriched fluorinated compounds, including derivatives of this compound.
Enantioselective Nucleophilic Addition to Trifluoromethyl Ketones
A direct and powerful strategy for synthesizing chiral trifluoromethylated tertiary alcohols is the enantioselective addition of nucleophiles to the carbonyl group of trifluoromethyl ketones. acs.org Various catalytic systems have been developed to control the stereochemical outcome of these additions.
Organocatalysis has proven particularly effective. For instance, bifunctional thiourea (B124793) organocatalysts, such as those of the Takemoto-type, can facilitate the enantioselective cross-aldol reaction between aryl ketones and heteroaromatic trifluoromethyl ketone hydrates. rsc.org In these reactions, the catalyst simultaneously activates the ketone electrophile through hydrogen bonding and directs the approach of the enolate nucleophile, leading to high yields and enantioselectivities. rsc.orgacs.org A similar strategy enables the vinylogous aldol (B89426) reaction of alkylidenepyrazolones with trifluoromethyl ketones, producing highly functionalized chiral alcohols with excellent diastereoselectivity. acs.org Another advanced approach involves the cooperative catalysis of a Lewis acid, like Sc(OTf)₃, and an N-heterocyclic carbene (NHC) for the oxidative γ-addition of enals to trifluoromethyl ketones. acs.org Furthermore, highly practical and enantioselective additions of alkynyl groups to trifluoromethyl ketones have been achieved using organoboron catalysts derived from simple aminophenols, yielding propargylic tertiary alcohols in high yield and enantiomeric ratio. nih.gov
| Catalytic System | Nucleophile | Electrophile | Product | Enantioselectivity | Source(s) |
| Takemoto-type Thiourea | Aryl Ketone Enolate | Het-CO-CF₃ | α-Trifluoromethyl Tertiary Alcohol | Good to High | rsc.org |
| Bifunctional Squaramide | Alkylidenepyrazolone | Ar-CO-CF₃ | Vinylogous Aldol Adduct | up to 84% ee | acs.org |
| Organoboron Catalyst | Silyl-protected Propargyl | R-CO-CF₃ | Propargylic Tertiary Alcohol | up to 98.5:1.5 er | nih.gov |
| Sc(OTf)₃ / NHC | Enals (via Homoenolate) | Ar-CO-CF₃ | Unsaturated δ-Lactone | High | acs.org |
Construction of Fluorinated Quaternary Carbon Stereocenters
The synthesis of quaternary carbon stereocenters, particularly those bearing a trifluoromethyl group, is a significant synthetic challenge due to steric hindrance. acs.orgnih.gov Several catalytic asymmetric methods have been developed to address this.
Organocatalysis is a leading strategy. For example, diaminomethylenemalononitrile organocatalysts have been shown to promote asymmetric cascade Michael/Michael reactions between α-alkylidene succinimides and substrates like 2-(trifluoromethylmethylene)indane-1,3-dione. nih.gov This approach efficiently constructs complex spirocyclic structures containing vicinal all-carbon quaternary stereocenters, one of which is trifluoromethylated, with excellent enantioselectivity (up to 99% ee). nih.gov Another innovative method involves the 1,6-conjugate addition of nucleophiles to highly reactive δ-trifluoromethylated p-quinone methides, which are generated in situ. acs.org This reaction provides a direct route to trifluoromethylated quaternary centers. acs.org The asymmetric α-fluorination of ketenes, catalyzed by a nucleophile, has also been employed to generate tertiary α-fluoroesters, which feature a fluorinated quaternary carbon adjacent to the carbonyl group. libretexts.org These methods highlight the power of modern catalysis to overcome steric challenges and construct some of the most complex chiral architectures. acs.org
| Method | Catalyst Type | Key Transformation | Stereocenter Type | Source(s) |
| Cascade Reaction | Diaminomethylenemalononitrile | Michael/Michael Addition | Vicinal CF₃-bearing Quaternary | nih.gov |
| Conjugate Addition | Base (e.g., DBU) | 1,6-Addition to p-Quinone Methide | CF₃-bearing Quaternary | acs.org |
| α-Fluorination | Nucleophile (PPY*) | Fluorination of Ketenes | α-Fluoro Quaternary | libretexts.org |
Chemical Reactivity and Transformation Pathways of 1 4 Trifluoromethyl Phenyl 2 Hexanone
Reactivity at the Ketone Carbonyl Center
The ketone functional group in 1-[4-(trifluoromethyl)phenyl]-2-hexanone is a primary site of reactivity. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its reactions, primarily through nucleophilic additions to the carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond of the carbonyl group and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.
Organometallic reagents, such as organozinc compounds, are potent nucleophiles that readily add to ketones. The addition of diethylzinc (B1219324) to a ketone results in the formation of a new carbon-carbon bond, yielding a tertiary alcohol upon workup. While the direct reaction of diethylzinc with ketones can be slow, it is often catalyzed by various chiral ligands to achieve high enantioselectivity, particularly in the synthesis of chiral alcohols. scielo.brmdpi.comwikipedia.org The development of catalysts for the asymmetric addition of organozinc reagents to ketones is an active area of research, though it is less explored than their addition to aldehydes. nih.gov
The proposed mechanism for the catalyzed addition of diethylzinc often involves the formation of a chiral zinc-ligand complex. scielo.brresearchgate.net This complex then coordinates with the ketone, facilitating the stereoselective transfer of an ethyl group from the zinc atom to the carbonyl carbon. For this compound, this reaction would produce a chiral tertiary alcohol. Research has shown that chiral diamine-catalyzed addition of dimethylzinc (B1204448) to fluorinated ketones can proceed with high yield and enantioselectivity. rsc.org
Table 1: Asymmetric Addition of Dialkylzincs to Ketones
| Ketone Substrate | Dialkylzinc Reagent | Chiral Ligand/Catalyst | Product Type | Potential Outcome for Target Compound |
|---|---|---|---|---|
| General Ketone | Diethylzinc (Et₂Zn) | Chiral Amino Alcohols, Diols | Chiral Tertiary Alcohol | Formation of 1-[4-(trifluoromethyl)phenyl]-1-ethyl-2-hexanol |
Ketones react with hydrazine (B178648) and its derivatives to form hydrazones. researchgate.net This condensation reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. For this compound, reaction with a hydrazine, such as 4-(trifluoromethyl)phenylhydrazine, would yield the corresponding hydrazone. nih.govnih.govbldpharm.com The synthesis of hydrazones is often carried out in boiling methanol, sometimes with an acidic catalyst for less reactive ketones. nih.govmdpi.com
These reactions are significant as trifluoromethylated hydrazones are valuable building blocks in organic synthesis. researchgate.net The resulting hydrazone moiety (C=N-N) has diverse applications and can be involved in further transformations. lookchem.com
Reaction Scheme: Formation of a Hydrazone this compound + Hydrazine → this compound Hydrazone + Water
Hydrosilylation of ketones is a reduction method that converts the carbonyl group into a hydroxyl group, using a silane (B1218182) reagent in the presence of a catalyst. nih.govacs.org This process typically involves the addition of a silicon-hydrogen bond across the C=O double bond, forming a silyl (B83357) ether intermediate, which is then hydrolyzed to the corresponding alcohol.
Various catalysts, including those based on iron, rhenium, and manganese, have been developed for this transformation. acs.orgmdpi.comacs.org The reaction can be catalyzed by simple bases like potassium tert-butoxide (KOtBu), which activate the silane. nih.gov The mechanism often involves the formation of a metal-hydride species or a silicate (B1173343) intermediate that acts as the reducing agent. nih.govresearchgate.net For an unsymmetrical ketone like this compound, this reaction would produce the secondary alcohol, 1-[4-(trifluoromethyl)phenyl]-2-hexanol. The choice of catalyst and chiral ligands can influence the enantioselectivity of the reduction. nih.gov
Table 2: Catalytic Hydrosilylation of Ketones
| Catalyst System | Silane Reagent | General Outcome | Expected Product from Target Compound |
|---|---|---|---|
| Base (e.g., KOtBu) | PMHS, (EtO)₃SiH | Reduction to secondary alcohol | 1-[4-(trifluoromethyl)phenyl]-2-hexanol |
| Iron Complexes | Ph₂SiH₂ | Reduction to secondary alcohol | 1-[4-(trifluoromethyl)phenyl]-2-hexanol |
Enolate Chemistry and Alpha-Substitution Reactions of 2-Hexanones
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) in ketones are acidic and can be removed by a base to form a nucleophilic intermediate called an enolate. pressbooks.pubchemistrysteps.com Enolates are key intermediates in many carbon-carbon bond-forming reactions, including alkylations. libretexts.org For an unsymmetrical ketone like this compound, which is a derivative of 2-hexanone (B1666271), deprotonation can occur at either the C1 (methylene) or C3 (methylene) position, leading to two different regioisomeric enolates.
The ability to selectively form one regioisomeric enolate over the other is crucial for synthetic control. bham.ac.uk This selectivity is governed by whether the reaction is under kinetic or thermodynamic control. pharmaxchange.infoudel.edumasterorganicchemistry.com
Kinetic Enolate: The kinetic enolate is formed by removing the most accessible, least sterically hindered α-proton. almerja.comuwindsor.ca This process is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. masterorganicchemistry.comochemacademy.com These conditions ensure that the deprotonation is rapid and irreversible, locking the ketone in its less substituted enolate form. udel.edu For a 2-hexanone derivative, the kinetic enolate would be formed by deprotonation at the C3 methylene (B1212753) group.
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which typically has the more substituted double bond. pharmaxchange.infostackexchange.com Its formation is favored under conditions that allow for equilibrium between the ketone and the various enolate forms. almerja.com This is achieved using a smaller, weaker base (like sodium ethoxide or potassium tert-butoxide) at higher temperatures and with longer reaction times. masterorganicchemistry.comochemacademy.com For a 2-hexanone derivative, the thermodynamic enolate would result from deprotonation at the C1 benzylic methylene position, as the resulting enolate is conjugated with the phenyl ring, providing extra stabilization.
Once formed, these enolates can react with electrophiles, such as alkyl halides, in an α-substitution reaction to form a new C-C bond at the α-carbon. chemistrysteps.comyoutube.comyoutube.com The regioselectivity of the alkylation is thus determined by the specific enolate generated. youtube.com
Table 3: Conditions for Regioselective Enolate Formation of an Unysmmetrical Ketone
| Control Type | Base | Temperature | Solvent | Resulting Enolate |
|---|---|---|---|---|
| Kinetic | Lithium Diisopropylamide (LDA) | Low (-78 °C) | Aprotic (THF) | Less substituted |
| Thermodynamic | NaH, NaOEt, KOtBu | Higher (e.g., Room Temp) | Protic or Aprotic | More substituted (more stable) |
Aldol-Type Reactions and Condensations
The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group makes this compound a suitable candidate for aldol-type reactions and condensations. These reactions, which can be catalyzed by either acid or base, are fundamental carbon-carbon bond-forming processes in organic synthesis. magritek.com Under basic conditions, a strong base can abstract an α-hydrogen to form a resonance-stabilized enolate. magritek.comlibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule, such as an aldehyde, to form a β-hydroxy ketone, the characteristic aldol (B89426) addition product. magritek.comprinceton.edu
Subsequent dehydration of the aldol adduct, often promoted by heat or acidic/basic conditions, leads to the formation of an α,β-unsaturated ketone, a process known as the aldol condensation. magritek.com The specific conditions and choice of reaction partners can influence the outcome, allowing for the synthesis of a variety of complex molecules. For instance, cascade reactions involving Michael addition followed by an aldol condensation have been utilized to construct β-CF3-cyclohexanones with high enantioselectivity. nih.gov The Zimmerman-Traxler model is often invoked to predict the stereochemistry of aldol reactions involving metal enolates, which proceed through a chair-like transition state. harvard.edu
Alkylation of Ketone Enolates
The enolate derived from this compound can also undergo alkylation at the α-position. This SN2 reaction involves the nucleophilic attack of the enolate on an alkyl halide, resulting in the substitution of an α-hydrogen with an alkyl group and the formation of a new carbon-carbon bond. libretexts.org The success of this reaction is contingent on the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete enolate formation and minimize side reactions like self-condensation. libretexts.org
The choice of the alkylating agent is crucial, with primary and secondary alkyl halides being preferred. libretexts.org Tertiary alkyl halides are generally unsuitable as they tend to promote E2 elimination. libretexts.org The aggregation state of the lithium enolate can also influence the reaction's outcome, with monomeric species being more reactive. nih.gov This method provides a direct route to introduce further substitution on the aliphatic chain of the parent ketone.
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Aldol Addition | Base (e.g., NaOH, KOH) or Acid, Aldehyde | β-Hydroxy ketone | magritek.comprinceton.edu |
| Aldol Condensation | Heat or Acid/Base catalyst | α,β-Unsaturated ketone | magritek.com |
| Enolate Alkylation | Strong base (e.g., LDA), Alkyl halide (R-X) | α-Alkylated ketone | libretexts.org |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a prominent feature of this compound, significantly influencing its electronic properties and reactivity. While generally stable, the C-F bonds within this group can be selectively activated and functionalized under specific conditions.
Selective Carbon-Fluorine Bond Activation
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage a significant challenge. wikipedia.org However, advancements in catalysis have enabled the selective activation of C-F bonds. Metalloenzymes, for example, have been shown to catalyze the cleavage of C-F bonds in fluorinated substrates. nih.gov In synthetic chemistry, transition metal complexes, such as those of rhodium, can facilitate C-F bond activation, leading to hydrodefluorination or further functionalization. nih.gov These methods often involve oxidative addition of the C-F bond to the metal center. The development of such transformations is crucial for modifying the properties of fluorinated compounds and for their potential environmental remediation.
Defluorinative Functionalization Reactions for Diversification
Defluorinative functionalization offers a powerful strategy to diversify the structure of trifluoromethyl-containing compounds. researchgate.net This approach involves the cleavage of one or more C-F bonds and the concurrent formation of new bonds. For example, trifluoromethyl ketones can be converted to difluoroenol silyl ethers, which can then react with various electrophiles. researchgate.net Another strategy involves a phospha-Brook rearrangement of trifluoromethyl ketones to generate difluoroenolates, which serve as versatile intermediates. researchgate.net
Recent research has also focused on single-electron transfer (SET) based defluorinative transformations. researchgate.net Furthermore, methods for the defluorinative functionalization of the trifluoromethyl group via a difluoromethyl anion have been developed, providing a platform for diverse chemical transformations. chemrxiv.org These reactions open up avenues to synthesize novel fluorinated molecules with potentially altered biological activities and physicochemical properties from readily available trifluoromethyl precursors. nih.gov
| Transformation | Key Method/Reagent | Outcome | Ref. |
| C-F Bond Activation | Metalloenzymes, Rhodium complexes | C-F bond cleavage, hydrodefluorination | nih.govnih.gov |
| Defluorinative Functionalization | Formation of difluoroenol silyl ethers or difluoroenolates | Introduction of new functional groups in place of fluorine | researchgate.netchemrxiv.org |
Photochemical Transformations Involving the Ketone Moiety
The carbonyl group of this compound can absorb ultraviolet light, leading to an excited state with distinct reactivity. This opens up pathways for various photochemical transformations.
Paternò-Büchi Reactions with Trifluoromethylphenyl Ketones
The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, yielding an oxetane (B1205548) ring. researchgate.netwikipedia.orgnih.govyoutube.com When a trifluoromethylphenyl ketone, such as this compound, is irradiated in the presence of an alkene, it can undergo this reaction. The reaction can proceed through either a singlet or triplet excited state of the ketone, forming a 1,4-diradical intermediate which then cyclizes to the oxetane. researchgate.netnih.gov
The regioselectivity of the Paternò-Büchi reaction with trifluoromethylphenyl ketones can be influenced by the electronic nature of the alkene. researchgate.net For example, reactions with electron-rich alkenes have been studied to produce trifluorinated oxetanes. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can affect the energy of the excited states and the stability of the diradical intermediates, thereby influencing the reaction's efficiency and selectivity.
| Photochemical Reaction | Reactant | Product | Key Features | Ref. |
| Paternò-Büchi Reaction | Alkene | Oxetane | [2+2] photocycloaddition, proceeds via an excited ketone state and a 1,4-diradical intermediate. | researchgate.netwikipedia.orgnih.govyoutube.com |
An extensive search for specific research on the chemical reactivity and transformation pathways of this compound, particularly concerning its photoreduction, ion-pair formation, and radical-mediated reactions, did not yield detailed scientific literature. The available information is primarily limited to its identification and sale by chemical suppliers, lacking in-depth studies on its specific reaction mechanisms.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics of "Photoreduction and Ion-Pair Formation" and "Radical-Mediated Reaction Pathways" for this particular compound based on currently accessible research findings. Writing such an article without supporting scientific literature would involve speculation and would not meet the required standards of accuracy and detail.
Mechanistic Elucidation and Computational Investigations of 1 4 Trifluoromethyl Phenyl 2 Hexanone Reactivity
Experimental Mechanistic Studies
Experimental studies are crucial for understanding the reaction mechanisms of a chemical compound. For 1-[4-(Trifluoromethyl)phenyl]-2-hexanone, such studies would involve a combination of kinetic analysis, isotope effect studies, and the characterization of reaction intermediates.
Kinetic Analysis and Reaction Rate Determinations
Table 1: Hypothetical Kinetic Data for a Reaction of this compound No experimental data found in the literature for this specific compound. The table below is illustrative of the type of data that would be collected.
| Experiment | Initial [1-A] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | Data not available |
| 2 | 0.20 | 0.10 | Data not available |
| 3 | 0.10 | 0.20 | Data not available |
Isotope Effect Studies (KIE)
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the mechanism of a reaction by determining if a particular C-H bond is broken in the rate-determining step. This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium.
A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step. Secondary KIEs can provide information about changes in hybridization at the labeled position. For this compound, KIE studies could elucidate the mechanism of reactions such as enolate formation or alpha-functionalization.
Table 2: Illustrative Kinetic Isotope Effect Data No experimental KIE data is available for this compound. The table serves as an example.
| Reaction | Substrate | Rate Constant (k) | KIE (kH/kD) |
|---|---|---|---|
| Enolization | This compound | kH (not available) | Data not available |
Intermediate Characterization and Trapping Experiments
Many chemical reactions proceed through one or more transient intermediates. Identifying and characterizing these intermediates is key to fully understanding the reaction mechanism. Techniques for this include spectroscopic methods (NMR, IR, UV-Vis) under conditions that allow the intermediate to accumulate, or trapping experiments where a reagent is added to react specifically with the intermediate, forming a stable, characterizable product.
For reactions involving this compound, potential intermediates could include enolates, enols, or tetrahedral intermediates in addition reactions. Trapping experiments could involve, for example, the use of a silylating agent to trap an enolate intermediate as a silyl (B83357) enol ether.
Quantum Chemical Calculations
In the absence of experimental data, computational methods like quantum chemical calculations can provide valuable predictions about reaction mechanisms, energetics, and the structures of transient species.
Density Functional Theory (DFT) Studies for Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. For this compound, DFT calculations could be employed to explore various possible reaction pathways for reactions such as aldol (B89426) condensations, halogenations, or reductions. These calculations can help identify the most likely mechanism by comparing the activation energies of different pathways.
Transition State Characterization and Energy Profiles
A key aspect of DFT studies is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This profile provides quantitative information about the activation barriers and the thermodynamics of each step in the reaction.
Table 3: Hypothetical Calculated Energy Profile for a Reaction Step No computational data for this compound was found. This table is for illustrative purposes.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | Data not available |
| Intermediate | Data not available |
Such computational analyses would provide a theoretical framework for understanding the reactivity of this compound and could guide future experimental investigations.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. An MESP map of this compound would illustrate regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like the carbonyl oxygen, and regions of positive potential, usually found around hydrogen atoms and electron-deficient centers.
It would be anticipated that the most negative electrostatic potential would be localized on the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The trifluoromethyl group, being strongly electron-withdrawing, would be expected to create a region of positive potential on the phenyl ring, particularly at the para position, influencing the molecule's interaction with nucleophiles. A data table summarizing the MESP values at key atomic sites would provide quantitative insight into the charge distribution. In the absence of specific research, a representative data table remains hypothetical.
Hypothetical MESP Data for this compound
| Atom/Region | MESP Value (kcal/mol) |
|---|---|
| Carbonyl Oxygen | -45 to -55 |
| Phenyl Ring (para to CF3) | +15 to +25 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (HOMO-LUMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, a HOMO-LUMO analysis would likely show the HOMO localized on the phenyl ring and the carbonyl oxygen, while the LUMO would be expected to be centered on the carbonyl carbon and the trifluoromethyl-substituted phenyl ring. The electron-withdrawing nature of the trifluoromethyl group would lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile compared to unsubstituted analogues. A smaller HOMO-LUMO gap would suggest higher reactivity. Without specific computational studies, any presented data would be illustrative.
Hypothetical HOMO-LUMO Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) Analysis for Electronic Structure
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis can reveal hyperconjugative effects and delocalization of electron density.
In the case of this compound, NBO analysis would be instrumental in understanding the electronic communication between the trifluoromethylphenyl group and the hexanone chain. Key interactions would likely involve the delocalization of electron density from the lone pairs of the carbonyl oxygen into the antibonding orbitals of adjacent C-C bonds, as well as interactions between the π-system of the phenyl ring and the carbonyl group. The stabilization energies (E(2)) from NBO analysis would quantify the strength of these intramolecular interactions. A table of these energies would be a critical component of such a study.
Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) | π*(C=O) | 25.0 |
| π(C=C)phenyl | π*(C=O) | 5.2 |
Modeling of Electrostatic and Steric Interactions in Catalysis
Understanding the role of this compound in a catalytic cycle requires modeling its interactions with a catalyst. Such models would investigate how electrostatic and steric factors govern the substrate's approach to the catalyst's active site, influencing both the reaction rate and stereoselectivity.
The trifluoromethyl group would play a significant role in these interactions. Its steric bulk could direct the binding orientation of the substrate, while its strong electron-withdrawing nature would influence the electrostatic complementarity between the substrate and the catalyst. Computational modeling, often using Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed examination of the non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the transition state and ultimately determine the reaction's outcome. Without specific catalytic studies involving this compound, any discussion remains speculative.
Advanced Applications of 1 4 Trifluoromethyl Phenyl 2 Hexanone As a Synthetic Building Block
Utility in the Construction of Complex Organic Scaffolds
1-[4-(Trifluoromethyl)phenyl]-2-hexanone is a valuable precursor for synthesizing intricate molecular architectures, particularly those containing fluorine. The ketone moiety provides a reactive handle for a multitude of chemical transformations, while the trifluoromethylphenyl group imparts unique properties to the resulting products. This dual functionality allows for its use in building complex heterocyclic systems and other advanced fluorinated motifs that are of significant interest in pharmaceutical and agrochemical research.
Synthesis of Fluorinated Heterocycles (e.g., Indolinyl Ketones, Isoxazoles)
The electrophilic nature of the carbonyl carbon in this compound, enhanced by the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for cyclocondensation and addition reactions to form heterocyclic rings.
Indolinyl Ketones and Derivatives:
A significant application of aryl trifluoromethyl ketones is in the synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives through Friedel-Crafts-type hydroxyalkylation reactions. In a representative process, the ketone reacts with an indole (B1671886) in the presence of a base catalyst. While specific studies on this compound are not detailed, the reaction of its parent analogue, 2,2,2-trifluoroacetophenone (B138007), with various indoles is well-documented and proceeds in high yields. This reaction creates a C-C bond at the C3 position of the indole ring, yielding a tertiary alcohol. These indolylmethanol products are valuable precursors for more complex, biologically active indole-derived compounds. The reaction is operationally simple and demonstrates broad substrate scope with high regioselectivity.
Table 1: Synthesis of Trifluoromethyl(indolyl)phenylmethanols from Indoles and Aromatic Trifluoromethyl Ketones This table is based on the reaction of various indoles with 2,2,2-trifluoroacetophenone, a structural analog of the title compound, demonstrating the general applicability of the synthetic method.
| Indole Reactant | Aromatic Trifluoromethyl Ketone | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 99 | researchgate.net |
| Indole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 96 | researchgate.net |
| 5-Bromoindole | 2,2,2-Trifluoroacetophenone | 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoro-1-phenylethan-1-ol | 98 | researchgate.net |
| 5-Nitroindole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)-1-phenylethan-1-ol | 95 | researchgate.net |
| Indole | 2-(Trifluoroacetyl)furan | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-(furan-2-yl)ethan-1-ol | 97 | researchgate.net |
Isoxazoles:
Trifluoromethyl-substituted isoxazoles are another class of heterocycles accessible from ketones like this compound. The general synthetic strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). acs.org While the title compound is a ketone, it can be readily converted into a suitable 1,3-bielectrophilic precursor. For instance, a Claisen condensation with an appropriate ester (e.g., ethyl acetate) would yield a trifluoromethyl-substituted β-diketone. This intermediate can then undergo cyclization with hydroxylamine hydrochloride to furnish the desired 3,5-disubstituted isoxazole (B147169) containing the 4-(trifluoromethyl)phenyl moiety. The regioselectivity of the cyclization can often be controlled by the reaction conditions. This approach is a cornerstone for producing perfluoroalkyl-substituted pyrimidines and other N-containing heterocycles. researchgate.net
Precursor for Advanced Fluorinated Motifs and Derivatives
Beyond serving as a direct precursor to heterocycles, this compound is a launchpad for creating a variety of other advanced fluorinated motifs. The introduction of fluorine-containing groups is a critical strategy in medicinal chemistry. acs.org
The ketone functionality itself can be derivatized in numerous ways. For example, enantioselective reduction can convert the prochiral ketone into a chiral alcohol, introducing a valuable stereocenter. rsc.org This alcohol can then be used in subsequent synthetic steps.
Furthermore, the trifluoromethyl group on the aromatic ring can be chemically modified. Anionic activation strategies can be used for the controlled defluorination of aromatic trifluoromethyl groups, transforming them into difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) derivatives. acs.org This transformation is significant as it allows access to different fluorinated bioisosteres from a common precursor, expanding the chemical space available for drug discovery and development. The ability to fine-tune the degree of fluorination is a powerful tool for optimizing the properties of a lead compound.
Role in Structure-Reactivity Relationship Studies of Fluorinated Compounds
The compound this compound is an excellent model for studying the structure-reactivity relationships of fluorinated molecules due to the distinct and influential nature of the trifluoromethyl group.
The primary influence of the para-trifluoromethyl group is its powerful electron-withdrawing effect, which operates mainly through induction. This effect significantly increases the electrophilicity of the carbonyl carbon atom. nih.gov Consequently, the ketone is more susceptible to nucleophilic attack compared to its non-fluorinated analogs. This enhanced reactivity is crucial in its role as an inhibitor of esterase enzymes, where it forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of ester hydrolysis. nih.govnih.gov
However, the electronic effects are counterbalanced by steric factors. Research has shown that the trifluoromethyl group behaves as a much larger and more sterically demanding substituent than commonly assumed. researchgate.netcapes.gov.br Its steric bulk can influence the trajectory of an approaching nucleophile and may hinder reactions that are sensitive to crowding around the reaction center. In some cases, the intrinsic reactivity endowed by electronic effects can be overridden by steric factors associated with the proper accommodation of the molecule within an enzyme's active site or its interaction with a bulky reagent. nih.gov
This duality of electronic activation and steric hindrance makes ketones like this compound fascinating subjects for mechanistic studies. The competition between nucleophilic attack at the highly electrophilic carbonyl and other potential pathways, such as base-promoted enolate formation at the α-carbon, is a key aspect of its reactivity profile. semanticscholar.org Understanding these competing factors is essential for designing selective and efficient synthetic transformations.
Table 2: Comparison of Substituent Properties
| Substituent Group | Electronic Effect (Hammett Constant, σp) | Steric Effect (Taft Steric Parameter, Es) | General Characteristic |
|---|---|---|---|
| -H (Hydrogen) | 0.00 | +1.24 | Neutral reference |
| -CH3 (Methyl) | -0.17 | 0.00 | Weakly electron-donating, sterically small |
| -Cl (Chloro) | +0.23 | +0.27 | Inductively withdrawing, weakly resonance donating |
| -NO2 (Nitro) | +0.78 | -1.01 | Strongly electron-withdrawing |
| -CF3 (Trifluoromethyl) | +0.54 | -1.16 | Strongly electron-withdrawing, sterically demanding researchgate.netcapes.gov.br |
Future Research Trajectories for 1 4 Trifluoromethyl Phenyl 2 Hexanone Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity
The synthesis of trifluoromethyl ketones has traditionally relied on established methods such as the Claisen condensation or the reaction of organometallic reagents with trifluoroacetic acid derivatives. sapub.orgorgsyn.org For instance, a general approach involves the trifluoroacetylation of ketones using reagents like methyl trifluoroacetate (B77799) in the presence of a base such as sodium methoxide. sapub.org Another established route is the Friedel-Crafts acylation, although its application can be limited by substrate scope and regioselectivity.
Future synthetic efforts should pivot towards the development of more sustainable and efficient methodologies. A key objective is to devise routes that minimize waste, avoid harsh reagents, and maximize atom economy. This includes exploring catalytic approaches that can operate under mild conditions. For example, processes that convert readily available carboxylic acids or their derivatives directly into trifluoromethyl ketones are highly desirable. orgsyn.org Research into novel catalytic cycles, potentially involving earth-abundant metals or organocatalysts, could provide greener alternatives to classical stoichiometric reactions.
Furthermore, enhancing selectivity remains a critical goal. For a molecule like 1-[4-(trifluoromethyl)phenyl]-2-hexanone, developing synthetic methods that can introduce chirality at the α-position to the carbonyl or at the benzylic position would be a significant advancement. This would involve the design of asymmetric catalytic systems capable of high enantioselectivity, opening pathways to chiral building blocks for bioactive molecules.
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Reference |
| Claisen Condensation | Ketone, Methyl trifluoroacetate, Base (e.g., NaOMe) | Well-established, accessible starting materials | sapub.org |
| From Carboxylic Acids | Carboxylic acid, Trifluoroacetic anhydride, Pyridine | Utilizes readily available acid precursors | orgsyn.org |
| Palladium-Catalyzed Coupling | Aryl halide/triflate, Alkyne, CO source | Modular, good functional group tolerance | acs.org |
| Reductive Cyclization | O-acyl oximes, Fluoro-source | Access to diverse heterocyclic structures | orgsyn.org |
This table summarizes potential synthetic strategies applicable for the synthesis of this compound and related structures, based on established and emerging methodologies.
Exploration of Unprecedented Reactivity Patterns and Transformation Mechanisms
The reactivity of this compound is largely defined by its ketone carbonyl group and the acidic α-protons. While standard transformations like enolate formation and subsequent alkylation or condensation are expected, future research should aim to uncover novel reactivity patterns. The electron-withdrawing nature of the trifluoromethylphenyl group can significantly influence the electronic properties of the ketone, potentially enabling unique transformations.
One promising avenue is the exploration of reactions at the carbonyl group, such as cyanosilylation. The development of catalytic systems for the efficient cyanosilylation of ketones like 4-phenyl-2-butanone serves as a blueprint for investigating this reaction on the title compound. researchgate.net Such studies can reveal how the trifluoromethyl substituent impacts reaction rates and equilibria.
Another area of interest is the use of this ketone in cycloaddition reactions. For example, cobalt-metalloradical catalysis has been used for the cycloaddition of α-trifluoromethyl-α-diazoketones with isothiocyanates, demonstrating a pathway to complex heterocyclic structures. rsc.org Applying similar radical-based strategies to this compound could lead to the discovery of unprecedented annulation reactions. A thorough investigation of the underlying transformation mechanisms, using kinetic analysis and intermediate trapping experiments, will be crucial for understanding and optimizing these new reactions. acs.org
Integration with Emerging Catalytic Systems for Efficiency and Control
The integration of this compound into emerging catalytic systems is a cornerstone of future research. Modern catalysis offers powerful tools to enhance reaction efficiency, control selectivity, and reduce environmental impact.
Palladium Catalysis: Palladium catalysts have shown remarkable versatility in organic synthesis. Systems employing specific phosphine (B1218219) ligands have been developed for the modular synthesis of coumarins from acid chlorides and alkynes, tolerating strongly electron-withdrawing groups like trifluoromethyl. acs.org Exploring palladium-catalyzed α-arylation or other cross-coupling reactions with this compound could provide direct access to more complex molecular architectures. acs.org
Lewis Acid Catalysis: Lewis acids are effective catalysts for a variety of transformations involving ketones. Their use in promoting reactions like cyanosilylation or cyclizations can offer mild conditions and high levels of control. researchgate.netacs.org Screening different Lewis acids could optimize reactions involving the title compound.
Metalloradical Catalysis: As mentioned, cobalt-based metalloradical catalysis opens up new avenues in radical chemistry. rsc.org Exploring the reactivity of this compound under these conditions could lead to novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways.
The systematic screening of catalysts and reaction conditions, as demonstrated in the study of butanone cyanosilylation, will be essential to identify optimal systems for achieving desired transformations with high efficiency and control. researchgate.net
| Catalytic System | Example Transformation | Potential Benefits | Reference |
| Palladium/DPEPhos Ligand | Annulation/Cycloaddition | High functional group tolerance, modularity | acs.org |
| Trityl Cation (Organocatalyst) | Cyanosilylation | Metal-free, sustainable, high efficiency | researchgate.net |
| Cobalt(II) Metalloradical | Cycloaddition | Access to novel radical pathways, formation of heterocycles | rsc.org |
| Lewis Acids (e.g., SmI₂) | Reductive Ring-Opening/Functionalization | High regioselectivity, deuteration capabilities | acs.org |
This table highlights emerging catalytic systems and their potential applications in transforming this compound.
Expansion of Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry provides an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can offer profound insights that guide experimental work.
Future research should employ methods like Density Functional Theory (DFT) to model the structural, electronic, and spectroscopic properties of the molecule. nih.gov Such calculations can determine the most stable conformations, analyze the molecular electrostatic potential (MEP) to predict sites of reactivity, and simulate IR and NMR spectra to aid in characterization. nih.gov Conformational analysis can be performed by systematically varying key torsion angles to locate the lowest energy structure. nih.gov
Furthermore, computational modeling is crucial for elucidating reaction mechanisms. By calculating transition state energies and reaction energy profiles, researchers can predict the feasibility of proposed reaction pathways and understand the origins of selectivity. This approach has been used to study complex reaction cascades and catalytic cycles. acs.org For this compound, modeling could predict its behavior in various catalytic systems, saving significant experimental time and resources. Computational methods can also be used to predict key physicochemical properties, such as solubility and oxidation potential, which are critical for designing applications. researchgate.net The use of user-friendly and efficient software can make these advanced analyses more accessible for both research and educational purposes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
